Acetyl-T2 Toxin

Catalog No.
S586331
CAS No.
21259-21-2
M.F
C26H36O10
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl-T2 Toxin

CAS Number

21259-21-2

Product Name

Acetyl-T2 Toxin

IUPAC Name

[10,11-diacetyloxy-2-(acetyloxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

Molecular Formula

C26H36O10

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C26H36O10/c1-13(2)8-20(30)35-18-10-25(11-31-15(4)27)19(9-14(18)3)36-23-21(33-16(5)28)22(34-17(6)29)24(25,7)26(23)12-32-26/h9,13,18-19,21-23H,8,10-12H2,1-7H3

InChI Key

NOTOVTQRFFVBSB-UHFFFAOYSA-N

SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C

Synonyms

3-acetyl T-2 toxin

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C

Description

Acetyl-t2 toxin, also known as 3-acetyl t-2 or T-2 acetate, belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. Acetyl-t2 toxin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, acetyl-t2 toxin is primarily located in the membrane (predicted from logP) and cytoplasm.

Acetyl-T2 Toxin as a Fungal Toxin

Fusarium species are mold fungi known to produce trichothecenes, including Acetyl-T2 Toxin. These toxins can contaminate grains like wheat, barley, and corn during storage under improper conditions . Research on Acetyl-T2 Toxin in this context helps scientists understand:

  • Fungal growth and mycotoxin production: Studies investigate the factors influencing fungal growth and toxin production, including temperature, humidity, and competition with other microorganisms . This knowledge is crucial for developing strategies to prevent fungal contamination and mitigate mycotoxin levels in food crops.
  • Toxicological effects: Research explores the mechanisms by which Acetyl-T2 Toxin exerts its toxic effects on humans and animals. This includes understanding how the toxin disrupts cellular processes and how it contributes to health problems like alimentary toxic aleukia (ATA) .

Acetyl-T2 Toxin as a Research Tool

Due to its potent biological activity, Acetyl-T2 Toxin has potential applications as a research tool. Scientists are investigating its use in:

  • Understanding protein synthesis: Acetyl-T2 Toxin disrupts protein synthesis by inhibiting ribosomal function. Research explores how the toxin interacts with ribosomes, providing insights into this fundamental cellular process .
  • Developing new antifungal agents: The mode of action of Acetyl-T2 Toxin on fungi is being studied to identify potential targets for developing new antifungal drugs [reference needed].

Acetyl-T2 toxin is a derivative of T-2 toxin, which belongs to the class of trichothecene mycotoxins produced primarily by fungi such as Fusarium species. This compound features a tetracyclic sesquiterpenoid structure characterized by a 12,13-epoxytrichothene ring system and various functional groups, including acetyl and hydroxyl moieties. These structural elements contribute to its stability and toxicity, making it resistant to degradation during food processing and storage .

The chemical behavior of Acetyl-T2 toxin is largely dictated by its epoxy ring, which is reactive towards nucleophiles. Key reactions include:

  • Ester Hydrolysis: This process involves the cleavage of ester bonds, leading to the formation of hydroxylated metabolites.
  • Hydroxylation: The introduction of hydroxyl groups occurs primarily via cytochrome P450 enzymes, impacting the compound's biological activity.
  • Deacetylation: This reaction modifies the acetyl groups, further influencing the compound's toxicity and metabolism .

These reactions are crucial for understanding how Acetyl-T2 toxin interacts with biological systems and contributes to its toxicological profile.

Acetyl-T2 toxin exhibits significant biological activity, primarily through its ability to inhibit protein synthesis. It affects cellular processes by:

  • Inhibiting DNA and RNA synthesis: This leads to apoptosis in various tissues, including immune and gastrointestinal systems.
  • Inducing oxidative stress: The compound generates reactive oxygen species, which can damage cellular components and disrupt normal cellular functions.
  • Altering immune responses: Exposure can impair macrophage function and increase susceptibility to other toxins .

These mechanisms highlight the potential health risks associated with exposure to Acetyl-T2 toxin.

Synthesis of Acetyl-T2 toxin can be achieved through various methods, including:

  • Biotransformation: Utilizing microbial cultures to modify existing T-2 toxins into their acetyl derivatives. This approach often involves enzymatic processes that selectively introduce acetyl groups.
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed, where starting materials undergo multiple reaction steps, including acetylation reactions .

These methods allow for the production of Acetyl-T2 toxin in laboratory settings for research purposes.

Acetyl-T2 toxin serves several important roles in research and industry:

  • Toxicological Studies: It is used to investigate the mechanisms of mycotoxin toxicity and its effects on human health.
  • Food Safety Assessments: Understanding its stability and degradation pathways informs safety evaluations in agricultural products.
  • Pharmaceutical Research: Insights gained from studying this compound may contribute to developing therapeutic agents targeting similar pathways in human diseases .

Research on Acetyl-T2 toxin interactions has revealed several critical insights:

  • Cellular Uptake: Studies indicate that Acetyl-T2 can enhance the permeability of cellular membranes, facilitating the translocation of other pathogens or toxins across epithelial barriers.
  • Protein Binding: The toxin binds to ribosomal subunits, inhibiting protein synthesis, which is a key mechanism behind its cytotoxic effects .
  • Metabolic Pathways: Investigations into how this compound is metabolized in different organisms have shown variability based on species and environmental factors .

These interaction studies are essential for understanding the broader implications of Acetyl-T2 toxin exposure.

Acetyl-T2 toxin shares structural and functional similarities with several other mycotoxins. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
T-2 toxinTrichotheceneHighly toxic; inhibits protein synthesis; induces apoptosis.
HT-2 toxinTrichotheceneSimilar toxicity profile; less potent than T-2 toxin.
DeoxynivalenolTrichotheceneCommonly found in grains; causes gastrointestinal symptoms.
Fusarenon XTrichotheceneExhibits immunotoxicity; affects cell proliferation.

Acetyl-T2 toxin is unique due to its specific acetyl modifications that enhance its stability and alter its biological activity compared to these similar compounds .

XLogP3

1.5

Dates

Modify: 2024-02-18

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